3-(Methylselanyl)pyridine
Description
Properties
CAS No. |
119345-50-5 |
|---|---|
Molecular Formula |
C6H7NSe |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
3-methylselanylpyridine |
InChI |
InChI=1S/C6H7NSe/c1-8-6-3-2-4-7-5-6/h2-5H,1H3 |
InChI Key |
UQJSCNKPVMSZJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tables
Table 1: Inhibitory Activities of Key Compounds
| Compound | LSD1 Ki (nM) | MAO-B Ki (μM) | Selectivity (MAO-B/LSD1) |
|---|---|---|---|
| 17 | 0.6 | 0.384 | >640-fold |
| 16 | 1.1 | 0.176 | >160-fold |
| 22 | 0.9 | 0.198 | >220-fold |
Table 2: Impact of R6 Substituents on Activity
| R6 Group | LSD1 Ki (nM) | Notes |
|---|---|---|
| -Me | 0.6 | Optimal hydrophobic interactions |
| -Et | 1.8 | Steric clash with Met332 |
| -i-Pr | 3.4 | Severe steric hindrance |
Preparation Methods
Reaction Mechanism and Optimization
- Zincke Imine Formation : Pyridine reacts with 2,4-dinitrofluorobenzene to form the electron-deficient N-DNP Zincke imine, activating the C3 position for subsequent functionalization.
- Radical Selenylation : Methylselenyl chloride (MeSeCl) serves as the selenylating agent, with the reaction proceeding via a radical addition-elimination pathway.
Mechanistic Evidence :
Substrate Scope and Yields
The method exhibits broad compatibility with substituted pyridines (Table 1):
| Substrate | Yield (%) | Selectivity (C3:C2:C4) |
|---|---|---|
| Pyridine | 85 | >20:1 |
| 4-Methoxypyridine | 78 | 15:1 |
| 2-Chloropyridine | 72 | 12:1 |
| Nicotine derivative | 68 | >20:1 |
Data sourced from, representative examples.
Alternative Approaches and Comparative Analysis
While radical-mediated selenylation dominates recent literature, historical methods provide context for methodological evolution.
Nucleophilic Selenium Displacement
Though unreported in the provided sources, theoretical pathways involving nucleophilic aromatic substitution (SNAr) could be considered. However, pyridine's electron-deficient ring typically requires strong electron-withdrawing groups (e.g., nitro) at the meta position to enable such reactivity—a limitation circumvented by the Zincke imine strategy.
Practical Applications and Scalability
The 2024 Nature protocol demonstrates gram-scale synthesis, producing this compound in 82% yield (15 mmol scale). Key advantages include:
- Recyclability : The DNP group is recovered and reused without loss of activity.
- Late-Stage Functionalization : Successful selenylation of drug precursors, such as antihypertensive agents containing pyridine moieties.
Q & A
Q. What green chemistry approaches optimize the synthesis of this compound?
- Methodology :
- Solvent-Free Reactions : Mechanochemical synthesis in ball mills reduces waste and improves atom economy.
- Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for reusable cross-coupling systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
